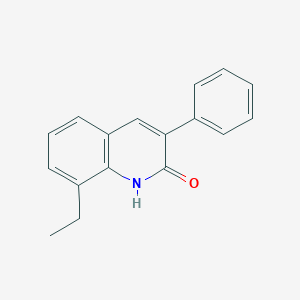

8-Ethyl-2-hydroxy-3-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Ethyl-2-hydroxy-3-phenylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and a phenyl group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-hydroxy-3-phenylquinoline typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reactants . These methods can be modified to introduce the specific substituents required for this compound.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact . Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also utilized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

8-Ethyl-2-hydroxy-3-phenylquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Exhibits antimicrobial, anticancer, and antifungal activities.

Medicine: Potential therapeutic agent for diseases such as cancer and Alzheimer’s disease.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-hydroxy-3-phenylquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

8-Hydroxyquinoline: Known for its metal chelation properties and biological activities.

2-Phenylquinoline: Shares structural similarities but lacks the hydroxyl group, affecting its reactivity and biological properties.

3-Ethylquinoline: Similar in structure but with different substituent positions, leading to variations in chemical behavior.

Uniqueness: 8-Ethyl-2-hydroxy-3-phenylquinoline is unique due to the specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

8-Ethyl-2-hydroxy-3-phenylquinoline (EHQ) is a member of the hydroxyquinoline family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structural arrangement that contributes to its various interactions and biological effects. Recent research has highlighted its potential in antimicrobial, anticancer, and antiviral activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Backbone : Quinoline

- Substituents :

- Ethyl group at position 8

- Hydroxyl group at position 2

- Phenyl group at position 3

This arrangement enhances its solubility and reactivity, particularly due to the hydroxyl group which allows for various chemical interactions.

Table 1: Comparison of Hydroxyquinoline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for metal chelation properties |

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits strong antimicrobial activity |

| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Potential anticancer properties |

| 6-Methyl-2-hydroxyquinoline | Methyl substitution at position 6 | Enhanced lipophilicity |

| This compound | Ethyl and phenyl substitutions | Improved solubility and biological activity |

Antimicrobial Activity

EHQ has demonstrated significant antimicrobial properties. Research indicates that compounds within the hydroxyquinoline class exhibit potent activity against various bacterial strains. For instance, studies have shown that EHQ can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of EHQ is supported by various studies indicating its ability to induce apoptosis in cancer cells. For example, derivatives of hydroxyquinolines have been shown to inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against different types of cancer .

Antiviral Activity

Recent investigations into the antiviral properties of EHQ have revealed promising results, particularly against viral infections such as influenza. The compound's activity appears to correlate with its lipophilicity and the presence of electron-withdrawing groups in its structure, which may enhance its ability to penetrate viral membranes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of EHQ against common pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines demonstrated that EHQ reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours. Mechanistic studies revealed that EHQ induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Properties

CAS No. |

1031928-49-0 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

8-ethyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-2-12-9-6-10-14-11-15(17(19)18-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,18,19) |

InChI Key |

VHDBOIIKLLWNKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.